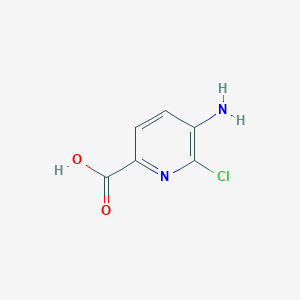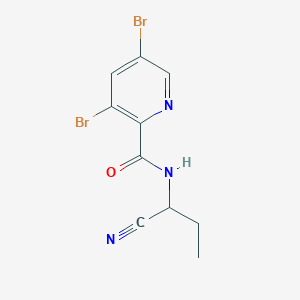
3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is a dibromopyridine, which means it has two bromine atoms attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with bromine atoms attached at the 3 and 5 positions of the ring, a cyanopropyl group (a three-carbon chain with a nitrile functional group at the end) attached through a nitrogen atom, and a carboxamide group at the 2 position .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions . The presence of electron-withdrawing bromine atoms and a carboxamide group could make the pyridine ring less reactive towards electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridine is a polar molecule and is often used as a solvent in chemical reactions . The bromine atoms could potentially make this compound denser and have a higher boiling point compared to pyridine .Safety And Hazards
properties
IUPAC Name |
3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3O/c1-2-7(4-13)15-10(16)9-8(12)3-6(11)5-14-9/h3,5,7H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPIKIFPIFMQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=C(C=C(C=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)
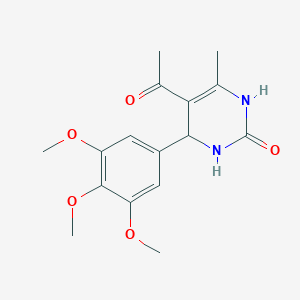
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)
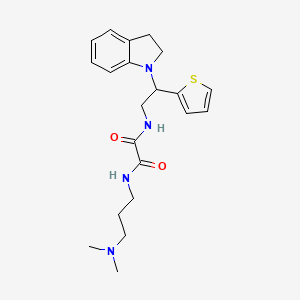
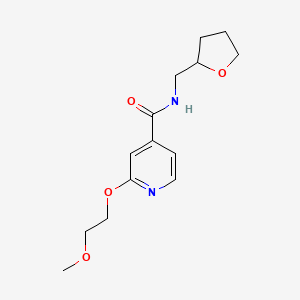
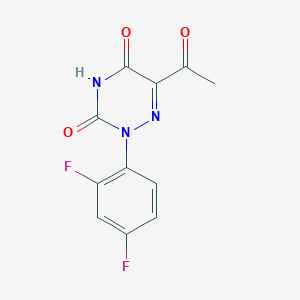
![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)
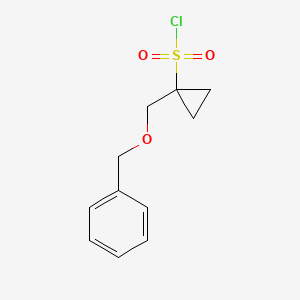
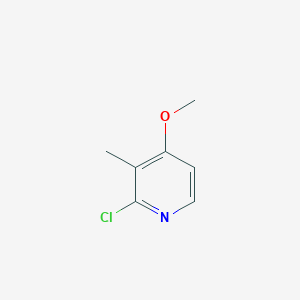
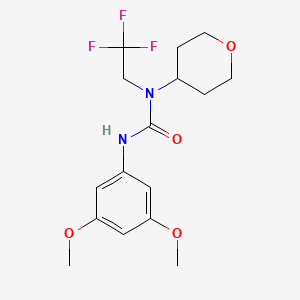
![Cyclopropyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2887667.png)
